molecular formula C11H16BrN3 B1400499 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine CAS No. 1226985-88-1

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Cat. No. B1400499
M. Wt: 270.17 g/mol
InChI Key: DDWVHJZSQMQWFL-UHFFFAOYSA-N
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Description

The compound “1-(6-Bromopyridin-2-yl)-4-ethylpiperazine” belongs to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 6-bromopyridin-2-yl derivative with 4-ethylpiperazine under appropriate conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the presence of functional groups.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the piperazine ring. The bromine atom is a good leaving group, which means it could be displaced in a nucleophilic substitution reaction. The piperazine ring could potentially undergo reactions at the nitrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental measurements . These properties would be influenced by factors such as the presence of the bromine atom and the piperazine ring .

Scientific Research Applications

Structural Characterization in Analgesic Compounds

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine has been studied in the context of analgesic compounds. Karczmarzyk and Malinka (2008) explored the structural characterization of analgesic isothiazolopyridines, which are similar in structure to 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine. They focused on the crystal and molecular structures of these compounds, demonstrating the relevance of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine derivatives in medicinal chemistry, particularly for pain relief applications (Karczmarzyk & Malinka, 2008).

Catechol Oxidase Models in Biochemistry

Merkel et al. (2005) explored less symmetrical dicopper(II) complexes as models for catechol oxidase, an enzyme important in biochemistry. Compounds structurally related to 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine were used to understand the influence of different groups close to the metal site. This research highlights the application of such compounds in modeling and studying enzymatic functions (Merkel et al., 2005).

Anticancer Activities

In the field of oncology, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound structurally related to 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine. Their aim was to enhance biological activity against prostate cancer cells. This indicates the potential of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine derivatives in developing anticancer agents (Demirci & Demirbas, 2019).

Pyridine Derivatives Synthesis

The synthesis of pyridine derivatives, including those related to 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine, has been a topic of interest due to their applications in pharmaceutical and chemical industries. For example, Liang (2010) discussed the preparation of 2-amino-6-bromopyridine and its derivatives, highlighting their importance as intermediates in various chemical processes (Liang, 2010).

Electrophilic Amination

In organic chemistry, Lang et al. (2001) presented a method for the amination of aryl halides, including bromopyridines related to 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine. This method is significant for the synthesis of aminopyridines, which are useful in various chemical and pharmaceutical applications (Lang et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would be determined by studies assessing its toxicity, mutagenicity, and environmental impact . Appropriate safety precautions would need to be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other compounds .

properties

IUPAC Name

1-(6-bromopyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWVHJZSQMQWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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